Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside
Overview
Description
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is a complex organic compound primarily used in carbohydrate chemistry. It is known for its role in the synthesis of β-mannopyranosides, which are important in various biochemical processes .
Mechanism of Action
Target of Action
It is known that this compound is used as a building block for the synthesis of complex carbohydrates .
Mode of Action
The compound acts as a glycosyl donor, providing immediate and efficient access to variant GlcNAc-containing oligosaccharides . This suggests that it may interact with its targets by donating a glycosyl group, which can then be incorporated into larger carbohydrate structures.
Result of Action
As a glycosyl donor, it contributes to the formation of variant glcnac-containing oligosaccharides . These oligosaccharides can have various effects depending on their structure and the context in which they are used.
Biochemical Analysis
Biochemical Properties
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside plays a crucial role in biochemical reactions, particularly in the synthesis of β-mannopyranosides . This compound interacts with various enzymes and proteins involved in glycosylation. For instance, it is used as a glycosyl donor in the presence of glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules . The nature of these interactions is primarily based on the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates.
Cellular Effects
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside influences various cellular processes, particularly those related to glycosylation and carbohydrate metabolism. This compound can affect cell signaling pathways by modifying glycoproteins and glycolipids on the cell surface . These modifications can alter cell-cell interactions, receptor binding, and signal transduction, ultimately impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside involves its role as a glycosyl donor. This compound binds to glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules . This process involves the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates. Additionally, this compound can inhibit or activate specific enzymes involved in carbohydrate metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glycosylation and carbohydrate metabolism .
Dosage Effects in Animal Models
The effects of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside vary with different dosages in animal models. At lower doses, this compound can effectively facilitate glycosylation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in carbohydrate metabolism and cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective and safe .
Metabolic Pathways
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is involved in several metabolic pathways related to carbohydrate metabolism. This compound interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its effects on glycosylation and carbohydrate metabolism .
Subcellular Localization
The subcellular localization of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is primarily within the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . This compound may also be directed to other cellular compartments through targeting signals or post-translational modifications . Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins involved in glycosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside typically involves multiple stepsThe benzylidene and benzyl groups are used as protecting groups to ensure selective reactions at specific sites on the mannopyranoside ring .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories due to the complexity and precision required in its synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert the thio group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the benzylidene and benzyl protecting groups.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include β-mannopyranosides and other derivatives that are useful in further synthetic applications .
Scientific Research Applications
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study carbohydrate-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various synthetic processes
Comparison with Similar Compounds
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is unique due to its specific protecting groups and thio functionality. Similar compounds include:
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside: Used as a glycosyl donor in the synthesis of GlcNAc-containing oligosaccharides.
Methyl α-D-mannopyranoside: Used in the synthesis of iminosugars and as a competitor inhibitor in biological studies.
These compounds share similar functionalities but differ in their specific applications and structural features.
Properties
IUPAC Name |
(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBLGLZAAWCNMD-LNZDFARISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747755 | |
Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218937-71-4 | |
Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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